Copper chlorophyllin B

Description

Structure

3D Structure of Parent

Properties

CAS No. |

28777-01-7 |

|---|---|

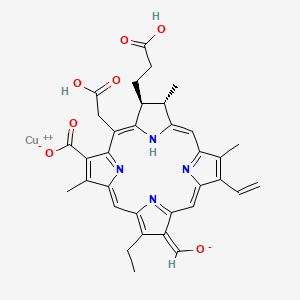

Molecular Formula |

C34H32CuN4O7 |

Molecular Weight |

672.2 g/mol |

IUPAC Name |

copper;(8Z,17S,18S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-18,24-dihydro-17H-porphyrin-2-carboxylate |

InChI |

InChI=1S/C34H34N4O7.Cu/c1-6-18-15(3)23-11-24-16(4)20(8-9-29(40)41)32(37-24)21(10-30(42)43)33-31(34(44)45)17(5)25(38-33)12-27-19(7-2)22(14-39)28(36-27)13-26(18)35-23;/h6,11-14,16,20,37,39H,1,7-10H2,2-5H3,(H,40,41)(H,42,43)(H,44,45);/q;+2/p-2/b22-14-,24-11?,25-12?,26-13?,32-21?;/t16-,20-;/m0./s1 |

InChI Key |

PMSPRUFMVFJXFR-XMOCYDBPSA-L |

Isomeric SMILES |

CCC\1=C2C=C3C(=C(C(=N3)C(=C4[C@H]([C@@H](C(=CC5=NC(=CC(=N2)/C1=C\[O-])C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C(=O)[O-])C.[Cu+2] |

Canonical SMILES |

CCC1=C2C=C3C(=C(C(=N3)C(=C4C(C(C(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C(=O)[O-])C.[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Copper Chlorophyllin B: Chemical Structure, Formula, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of copper chlorophyllin B, a semi-synthetic derivative of chlorophyll. It details its chemical properties, synthesis, and analytical characterization, with a focus on its structure and formula.

Chemical Structure and Formula

Copper chlorophyllin is a complex of water-soluble salts derived from chlorophyll, the green pigment in plants. The designation "B" in this compound specifies the molecular structure. Natural chlorophylls exist in two primary forms, a and b. The structural difference between them is a functional group on the porphyrin ring: chlorophyll a has a methyl (-CH3) group, while chlorophyll b has a formyl (-CHO) group[1][2]. This distinction carries over to their copper chlorophyllin derivatives.

The core structure of copper chlorophyllin is a porphyrin ring, a large heterocyclic organic compound, with a central copper ion (Cu²⁺). This copper ion replaces the magnesium (Mg²⁺) ion naturally found in chlorophyll. The synthesis process also involves the saponification of chlorophyll, which removes the phytol tail and methyl ester groups, rendering the molecule water-soluble[1]. The resulting carboxyl groups are then neutralized to form sodium or potassium salts[1].

The chemical formula and molecular weight of this compound can vary depending on its salt form (e.g., disodium, trisodium).

Table 1: Chemical Formula and Molecular Weight of this compound Variants

| Compound Name | Chemical Formula (Acid Form) | Molecular Weight (Acid Form) | Chemical Formula (Trisodium Salt) | Molecular Weight (Trisodium Salt) |

| This compound | C34H30CuN4O6[1] | 654.18 g/mol [1] | C34H29CuN4O7.3Na[][4] | 738.13 g/mol [][5] |

Note: Some sources may report slight variations in formulas and weights due to the complex nature of the commercial product, which is often a mixture.

Synthesis and Experimental Protocols

The production of sodium this compound is a multi-step process that begins with the extraction of chlorophyll from plant sources.

2.1 Experimental Protocol: Synthesis of Sodium Copper Chlorophyllin

This protocol outlines the general steps for converting chlorophyll from plant material into water-soluble sodium copper chlorophyllin.

Materials:

-

Chlorophyll-rich plant material (e.g., spinach, alfalfa, nettles)[1]

-

Acetone[1]

-

Sodium hydroxide (NaOH)

-

Copper sulfate (CuSO₄) or Copper chloride (CuCl₂)

-

Hydrochloric acid (HCl)

-

1-Butanol and Ethyl acetate (for extraction)[6]

-

Phosphate buffer (pH 7.5)[1]

Procedure:

-

Extraction of Chlorophyll:

-

Saponification:

-

Add a solution of sodium hydroxide to the chlorophyll extract.

-

Heat the mixture to facilitate the saponification reaction. This step cleaves the phytol tail and methyl ester groups from the chlorophyll molecule, creating water-soluble chlorophyllin salts[1].

-

-

Acidification and Copper Chelation:

-

Carefully acidify the solution with hydrochloric acid to a pH of approximately 3-4[6]. This protonates the carboxyl groups.

-

Introduce an aqueous solution of a copper salt, such as copper sulfate. The copper ions will replace the magnesium ions at the center of the porphyrin ring, a process known as coppering.

-

-

Neutralization and Purification:

-

Neutralize the solution with NaOH to form the sodium salt of copper chlorophyllin.

-

The product can be purified through various methods, including solvent extraction and chromatography, to remove unreacted reagents and byproducts[6].

-

Workflow for Synthesis of Sodium Copper Chlorophyllin:

Analytical Characterization

Several analytical techniques are employed to identify and quantify copper chlorophyllin in various matrices.

Table 2: Analytical Methods for Copper Chlorophyllin Characterization

| Method | Purpose | Key Parameters |

| HPLC with Photodiode Array (PDA) Detection | Separation and quantification of chlorophyllin components.[7][8] | A prominent peak for Cu-isochlorine e4 is often observed. The mobile phase can be methanol:water with acetic acid, and detection is typically around 405 nm[6]. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification of specific chlorophyllin structures.[8] | Confirms the presence of Cu-chlorine e6 and other related compounds. |

| Atomic Absorption Spectrometry (AAS) | Quantification of the total copper content.[1][6][9] | The sample is ashed to remove organic matter, and the residual copper is dissolved and analyzed. |

| UV-Vis Spectrophotometry | Purity assessment and concentration determination.[1] | The maximum absorption is measured around 405 nm in a phosphate buffer at pH 7.5. |

Biological Activity and Signaling Pathways

Copper chlorophyllin exhibits several biological activities, including antioxidant and antimutagenic properties[10][11]. Its mechanism of action involves neutralizing free radicals and binding to potential carcinogens, thereby inhibiting their absorption[10][12][13].

Recent studies indicate that chlorophyllin can modulate key cellular signaling pathways, such as NF-κB and p53, which are critical in inflammation and apoptosis[14]. By inhibiting the NF-κB pathway, chlorophyllin can reduce the expression of pro-inflammatory cytokines. Its interaction with the p53 pathway can influence the expression of DNA repair proteins like PARP[14].

Diagram of Copper Chlorophyllin's Influence on Cellular Pathways:

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. Sodium this compound | HIV Protease | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Method development and HPLC analysis of retail foods and beverages for copper chlorophyll (E141[i]) and chlorophyllin (E141[ii]) food colouring materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fao.org [fao.org]

- 10. What is Chlorophyllin Copper Sodium used for? [synapse.patsnap.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. What is the mechanism of Chlorophyllin Copper Sodium? [synapse.patsnap.com]

- 13. Chlorophyll and Metallo-Chlorophyll Derivatives | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 14. Chlorophyllin - Wikipedia [en.wikipedia.org]

"Copper chlorophyllin B" molecular weight and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, physicochemical properties, and analytical methodologies for Copper Chlorophyllin B. It also delves into its biological activities with a focus on relevant signaling pathways and includes detailed experimental protocols for its analysis.

Molecular and Physicochemical Properties

Copper chlorophyllin is a semi-synthetic derivative of chlorophyll where the central magnesium atom is replaced by copper. The "B" designation refers to a derivative of chlorophyll b, which has a formyl group in place of a methyl group on the porphyrin ring, distinguishing it from chlorophyll a derivatives. The most common commercial form is the water-soluble sodium copper chlorophyllin, a mixture of sodium salts of copper chlorophyllins.

The molecular weight and formula of copper chlorophyllin can vary depending on the specific salt form and the degree of hydrolysis of the cyclopentenyl ring. The most frequently cited form is trisodium copper chlorophyllin.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Trisodium Copper Chlorophyllin | C₃₄H₃₁CuN₄Na₃O₆ | 724.15 |

| This compound (Acid Form) | C₃₄H₃₀CuN₄O₆ | 654.18 |

Note: The molecular weight may be increased by 18 Daltons if the cyclopentenyl ring is cleaved during hydrolysis.

A summary of the key physicochemical properties of sodium copper chlorophyllin is presented below.

| Property | Description | References |

| Appearance | Dark green to blue/black powder. | [1] |

| Solubility | Soluble in water; slightly soluble in ethanol and chloroform; insoluble in ether. | [1][2] |

| Stability | Generally good stability towards heat, light, and pH changes compared to natural chlorophyll.[1][2] It is known to retain a consistent green color under varying pH levels and light conditions.[2] However, it can degrade at high temperatures and is most stable in neutral to alkaline conditions, with a tendency to precipitate in acidic environments (pH < 5).[3] | |

| Absorption Maxima (λmax) | In aqueous solution, it typically exhibits a major absorption peak (Soret band) around 405 nm and a smaller peak (Q band) around 630 nm. | [1] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of copper chlorophyllin.

The synthesis of sodium copper chlorophyllin typically involves the alkaline hydrolysis (saponification) of chlorophyll extracted from plant material, followed by the replacement of the central magnesium ion with copper, and subsequent purification and salt formation.

Methodology:

-

Saponification: Chlorophyll paste is treated with an aqueous solution of sodium hydroxide (NaOH) with heating (e.g., at 55-60°C for several hours) to hydrolyze the methyl and phytol ester groups, forming sodium chlorophyllin.[4][5]

-

Copper Insertion: After saponification, an aqueous solution of a copper salt, typically copper sulfate (CuSO₄), is added to the reaction mixture.[4] The mixture is heated (e.g., at 50-60°C) to facilitate the replacement of the magnesium ion with copper.[6] The solution is then acidified (e.g., to pH 1-2 with HCl) to precipitate the crude copper chlorophyllin acid.[6]

-

Purification: The crude copper chlorophyllin is purified by washing with organic solvents like acetone and gasoline to remove impurities.[6]

-

Salt Formation and Drying: The purified copper chlorophyllin acid is dissolved in a solvent such as acetone, and a solution of NaOH in ethanol is added to form the trisodium salt.[5] The resulting sodium copper chlorophyllin is then precipitated, filtered, and dried.[5]

The following diagram illustrates a general workflow for the synthesis and purification of sodium copper chlorophyllin.

This method is used for the quantitative determination of sodium copper chlorophyllin in a solution.

Methodology:

-

Preparation of Standard Solutions: Prepare a stock solution of sodium copper chlorophyllin of known concentration (e.g., 1000 µg/mL) in a suitable solvent, such as a phosphate buffer at pH 7.5.[1] From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Preparation of Sample Solution: Accurately weigh a sample of sodium copper chlorophyllin, dissolve it in the same solvent as the standards, and dilute to a concentration that falls within the range of the standard curve.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to measure absorbance at the λmax of sodium copper chlorophyllin, which is approximately 405 nm.[1]

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution and the sample solution.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the standard solutions.

-

Determine the concentration of the sample solution by interpolating its absorbance value on the calibration curve.

-

Calculate the percentage of sodium copper chlorophyllin in the original sample based on the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) is employed to separate and identify the different components within a sodium copper chlorophyllin mixture.

Methodology:

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector and a C18 reversed-phase column (e.g., Inertsil ODS-2, 5 µm, 250 x 4.6 mm) is typically used.[7]

-

Mobile Phase: A common mobile phase is a gradient or isocratic mixture of methanol and water containing 1% acetic acid (e.g., 97:3 v/v).[7]

-

Sample Preparation: Dissolve the sodium copper chlorophyllin sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Data Analysis: The retention times and UV-Vis spectra of the peaks are compared with those of known standards to identify the components, such as copper chlorin e6 and copper isochlorin e4.[8] Peak areas can be used for quantitative analysis.

This protocol is for the determination of the total copper content in a sample of copper chlorophyllin.

Methodology:

-

Sample Preparation (Ashing):

-

Accurately weigh approximately 0.1 g of the sample into a silica crucible.

-

Carefully heat the crucible to ash the sample, ensuring the temperature does not exceed 500°C, until all carbon is removed.[1]

-

Moisten the ash with a few drops of concentrated sulfuric acid and re-ash.[1]

-

Dissolve the resulting ash by boiling with three successive portions of 10% (w/w) hydrochloric acid.[1]

-

Filter the solutions into a 100 mL volumetric flask, cool, and dilute to volume with purified water.[1]

-

-

Preparation of Copper Standards: Prepare a series of standard solutions of copper from a certified stock solution, with concentrations spanning the expected range of the sample.

-

AAS Measurement:

-

Data Analysis:

-

Generate a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the copper concentration in the sample solution from the calibration curve.

-

Calculate the percentage of copper in the original sample.

-

Biological Activity and Signaling Pathways

Copper chlorophyllin exhibits several biological activities, including antioxidant and anti-inflammatory effects.

The antioxidant activity of copper chlorophyllin is attributed to its ability to scavenge reactive oxygen species (ROS).[2][7] This mechanism involves the donation of electrons to neutralize free radicals, thereby preventing oxidative damage to cellular components like DNA and lipids.[2]

The following diagram illustrates the free radical scavenging mechanism.

Copper chlorophyllin has been shown to exert anti-inflammatory effects by inhibiting the canonical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] This pathway is crucial in regulating the expression of genes involved in inflammation.

Mechanism of Inhibition:

Studies have demonstrated that chlorophyllin can suppress the development of carcinomas by:

-

Downregulating IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta).[9]

-

Preventing the phosphorylation and subsequent degradation of IκB-α (nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha).[9]

-

Reducing the nuclear translocation and expression of NF-κB (p65).[9]

This inhibition of NF-κB signaling leads to a downstream reduction in the expression of pro-inflammatory cytokines.

The diagram below outlines the inhibitory effect of copper chlorophyllin on the NF-κB pathway.

References

- 1. Nonlinear Optical Properties of Sodium Copper Chlorophyllin in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. yanggebiotech.com [yanggebiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Copper- Determination by AAS | OIV [oiv.int]

- 6. Differential cytoprotective effect of copper- and iron-containing chlorophyllins against oxidative stress-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. nemi.gov [nemi.gov]

- 9. Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Copper Chlorophyllin B from Plant Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Copper Chlorophyllin B, a semi-synthetic derivative of chlorophyll with significant applications in the pharmaceutical, food, and cosmetic industries. This document details the chemical transformations involved, experimental protocols for each stage of the synthesis, and quantitative data to facilitate reproducibility and optimization.

Introduction

Chlorophyll, the ubiquitous green pigment in plants responsible for photosynthesis, serves as the primary precursor for the synthesis of this compound.[1][2] The conversion process enhances the stability and water solubility of the parent chlorophyll molecule, making it more suitable for various commercial applications.[3][4] The key steps in this synthesis involve the extraction of chlorophyll from plant sources, saponification to remove the phytol tail and magnesium ion, and subsequent chelation with copper.[2][3][5]

The resulting Copper Chlorophyllin is a mixture of copper-chelated chlorins, primarily copper chlorin e4 and e6, derived from chlorophyll a and b, respectively.[2] This guide will focus on the practical aspects of this synthesis, providing detailed experimental procedures and relevant data for researchers in drug development and related scientific fields.

Overall Synthesis Workflow

The conversion of chlorophyll from plant sources to this compound follows a multi-step process. The general workflow is outlined below.

Experimental Protocols

This section provides detailed methodologies for each key stage of the synthesis process, compiled from various sources.

Chlorophyll Extraction

The initial step involves the extraction of chlorophyll from a suitable plant source. Alfalfa and spinach are commonly used due to their high chlorophyll content.[1][2]

Materials:

-

Chlorophyll-rich plant material (e.g., spinach, alfalfa)

-

Ethanol or Acetone

-

Blender or homogenizer

-

Filter paper and funnel or centrifuge

Protocol:

-

Blend the fresh or dried plant material with a suitable solvent, such as ethanol or acetone.[5][6]

-

Filter the resulting mixture to remove solid plant debris.[5]

-

The filtrate, a crude chlorophyll extract, can be concentrated using a rotary evaporator if necessary.[5]

Saponification

Saponification is a crucial step that converts the oil-soluble chlorophyll into water-soluble chlorophyllin by removing the phytol tail.[1][7]

Materials:

-

Crude chlorophyll extract

-

Sodium hydroxide (NaOH) solution (e.g., 1% in ethanol or aqueous solution)

-

Water bath

-

pH meter

-

Hydrochloric acid (HCl), concentrated

Protocol:

-

Mix the chlorophyll extract with an equal volume of 1% NaOH in ethanol.[5]

-

Heat the mixture in a water bath at 60°C for 30-45 minutes with constant stirring. It is important to avoid temperatures above 60°C to prevent chlorophyll degradation.[5]

-

Maintain the pH of the reaction mixture between 9 and 10 for optimal saponification.[5]

-

After the reaction, cool the mixture on ice.[5]

-

Neutralize the solution to a pH of 7.0 by slowly adding a few drops of concentrated HCl, monitoring the pH after each addition.[5]

Copper Chelation

In this step, the magnesium ion at the center of the chlorophyllin molecule is replaced by a copper ion, forming the stable copper chlorophyllin complex.[2][3]

Materials:

-

Neutralized chlorophyllin solution

-

Copper sulfate (CuSO₄) solution (e.g., 1%)

Protocol:

-

To the neutralized chlorophyllin solution, add 10–20 mL of a 1% copper sulfate (CuSO₄) solution.[5]

-

Stir the solution at room temperature for 30 minutes. A color change to a bright green indicates the formation of copper chlorophyllin.[5]

Purification and Drying

The final stage involves purifying the copper chlorophyllin to remove salts and other impurities.

Materials:

-

Crude copper chlorophyllin solution

-

Saturated ammonium sulfate solution (optional for precipitation)

-

Centrifuge

-

Distilled water

-

Dialysis tubing

-

Rotary evaporator or freeze-dryer

Protocol:

-

(Optional Precipitation) : Slowly add saturated ammonium sulfate to the solution to reach approximately 50% saturation to precipitate the copper chlorophyllin. Let it stand for 30 minutes.[5]

-

Centrifuge the mixture at 5000 x g for 15 minutes to pellet the chlorophyllin.[5]

-

Discard the supernatant and resuspend the pellet in distilled water.[5]

-

Dialyze the resuspended pellet against distilled water for 24 hours to remove any remaining salts.[5]

-

Dry the purified copper chlorophyllin using a rotary evaporator or by freeze-drying.[5]

-

Store the final product in a dark, cool environment to prevent degradation.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis of this compound, extracted from various sources.

Table 1: Saponification and Copper Chelation Parameters

| Parameter | Value | Reference |

| Saponification | ||

| NaOH Concentration | 1% in ethanol | [5] |

| Temperature | 60°C | [5] |

| 40-60°C | [8] | |

| 55°C | [9] | |

| Reaction Time | 30-45 minutes | [5] |

| 60-90 minutes | [8] | |

| 6 hours | [9] | |

| pH | 9-10 | [5] |

| 12-14 | [8] | |

| Copper Chelation | ||

| Copper Sulfate (CuSO₄) Concentration | 1% | [5] |

| 3-4% of paste weight | [8] | |

| 5% of paste mass | [9] | |

| Reaction Time | 30 minutes | [5][8] |

| 2.5 hours | [9] | |

| Temperature | Room Temperature | [5] |

| 50-60°C | [8] | |

| 50°C | [9] | |

| pH Adjustment (post-chelation) | 1-2 with HCl | [8] |

Table 2: Purification Parameters

| Parameter | Value | Reference |

| Precipitation (Optional) | ||

| Precipitant | Saturated ammonium sulfate | [5] |

| Saturation Level | ~50% | [5] |

| Centrifugation | ||

| Speed | 5000 x g | [5] |

| Time | 15 minutes | [5] |

| Dialysis | ||

| Duration | 24 hours | [5] |

Logical Relationships in Synthesis

The synthesis of this compound involves a series of dependent steps where the output of one stage becomes the input for the next. The following diagram illustrates these logical dependencies.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound from plant sources. The detailed experimental protocols and tabulated quantitative data offer a valuable resource for researchers and professionals in the field of drug development and applied sciences. The provided workflows and logical diagrams aim to enhance the understanding of the synthesis process. By carefully controlling the reaction parameters outlined in this guide, a stable and high-purity this compound product suitable for a range of applications can be achieved.

References

- 1. pure-flavours.com [pure-flavours.com]

- 2. media.ellinikahoaxes.gr [media.ellinikahoaxes.gr]

- 3. What is the mechanism of Chlorophyllin Copper Sodium? [synapse.patsnap.com]

- 4. Chlorophyll and Metallo-Chlorophyll Derivatives | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. qspace.qu.edu.qa [qspace.qu.edu.qa]

- 7. A Saponification Method for Chlorophyll Removal from Microalgae Biomass as Oil Feedstock - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Preparation method of sodium copper chlorophyllin - Eureka | Patsnap [eureka.patsnap.com]

A Deep Dive into Copper Chlorophyllin B and Sodium Copper Chlorophyllin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophyllin, a semi-synthetic derivative of chlorophyll, has garnered significant attention in the scientific community for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticarcinogenic properties. This technical guide provides an in-depth comparison of two key forms: the specific molecule Copper Chlorophyllin B and the widely used mixture, Sodium Copper Chlorophyllin. This document will elucidate their distinct chemical identities, comparative physicochemical properties, and biological activities, supported by detailed experimental protocols and pathway visualizations to aid in research and development.

Chemical Structure and Nomenclature

The fundamental difference between this compound and Sodium Copper Chlorophyllin lies in their chemical composition. Sodium Copper Chlorophyllin is not a single molecular entity but rather a mixture of water-soluble sodium salts of copper chlorophyllins. The primary components of this mixture are derived from chlorophyll a and chlorophyll b.[1]

Copper Chlorophyllin a and b:

The core structure of chlorophyll consists of a porphyrin ring. In the synthesis of copper chlorophyllins, the central magnesium ion in the chlorophyll molecule is replaced by a copper ion.[2] The "a" and "b" forms are distinguished by a functional group on the porphyrin ring:

-

Copper Chlorophyllin a (acid form): Possesses a methyl (-CH3) group at the C7 position.[1]

-

This compound (acid form): Features an aldehyde (-CHO) group at the C7 position.[1]

This seemingly minor difference in a single functional group leads to variations in their physicochemical properties and potentially their biological activities.

Sodium Copper Chlorophyllin:

This is the commercial form, a complex mixture where the carboxylic acid groups of copper chlorophyllin a, this compound, and other related derivatives are neutralized with sodium hydroxide to form water-soluble salts.[1][3] The exact composition of this mixture can vary depending on the plant source and the manufacturing process.

Physicochemical Properties: A Comparative Analysis

The structural differences between Copper Chlorophyllin a and b, and their formulation as a sodium salt mixture, directly influence their physical and chemical characteristics.

| Property | Copper Chlorophyllin a (acid form) | This compound (acid form) | Sodium Copper Chlorophyllin (Mixture) |

| Molecular Formula | C34H32CuN4O5[1] | C34H30CuN4O6[1] | Predominantly C34H31CuN4Na3O6 and related salts |

| Molecular Weight | 640.20 g/mol [1] | 654.18 g/mol [1] | Varies (e.g., ~724.15 g/mol for trisodium salt) |

| Appearance | Dark green solid | Dark green solid | Dark green to black powder[1] |

| Solubility | Insoluble in water; soluble in organic solvents. | Insoluble in water; soluble in organic solvents. | Soluble in water; very slightly soluble in lower alcohols and ketones.[1] |

| λmax (in pH 7.5 buffer) | Not specified for isolated form | Not specified for isolated form | 403-406 nm[1] |

| Absorbance (E1% 1cm at 405 nm in pH 7.5 buffer) | Not specified for isolated form | Not specified for isolated form | ≥ 540[1] |

| Stability | Generally stable, but less so than the copper complex. | Generally stable, but less so than the copper complex. | More stable to light and heat than natural chlorophylls due to the central copper ion.[2] |

Synthesis and Purification: Experimental Protocols

The production of sodium copper chlorophyllin from plant sources involves two primary stages: saponification and the insertion of copper.

General Synthesis of Sodium Copper Chlorophyllin

Objective: To produce a water-soluble mixture of sodium copper chlorophyllin from a chlorophyll-rich plant source.

Materials:

-

Chlorophyll-rich plant material (e.g., spinach, alfalfa)

-

Acetone or Ethanol

-

Sodium Hydroxide (NaOH)

-

Copper Sulfate (CuSO₄)

-

Glacial Acetic Acid

-

Hydrochloric Acid (HCl)

-

Diethyl ether

-

Phosphate buffer (pH 7.5)

Protocol:

-

Chlorophyll Extraction:

-

Homogenize fresh or dried plant material in acetone or ethanol to extract the chlorophyll.

-

Filter the extract to remove solid plant debris.

-

Concentrate the chlorophyll extract using a rotary evaporator.

-

-

Saponification:

-

Mix the concentrated chlorophyll extract with an equal volume of a 1% NaOH solution in ethanol.

-

Heat the mixture in a water bath at 60°C for 30-45 minutes with constant stirring to remove the phytol tail and open the cyclopentanone ring, forming chlorophyllides.[4]

-

-

Acidification and Copper Insertion:

-

Cool the saponified mixture and acidify to approximately pH 3.0 with a dilute HCl solution to precipitate the chlorophyllides.

-

Collect the precipitate by filtration and wash with acidified water.

-

Dissolve the chlorophyllide precipitate in boiling glacial acetic acid.

-

Slowly add a boiling 10% aqueous solution of copper sulfate to the acetic acid solution.

-

Boil the mixture for 5-10 minutes to facilitate the chelation of copper, replacing the magnesium ion.[3]

-

-

Purification and Salt Formation:

-

Cool the reaction mixture and dilute it with water to precipitate the copper chlorophyllin (acid form).

-

Filter and thoroughly wash the precipitate with hot, slightly acidified water.

-

Suspend the copper chlorophyllin precipitate in 50% aqueous ethanol.

-

Add a stoichiometric amount of sodium hydroxide in 50% aqueous ethanol and reflux for 30 minutes to form the sodium salts.[3]

-

Concentrate the resulting solution to dryness to obtain sodium copper chlorophyllin powder.

-

Analytical Separation of Copper Chlorophyllin a and b by HPLC

Objective: To separate and quantify the major components of a sodium copper chlorophyllin mixture.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

-

Reversed-phase C18 column (e.g., Inertsil ODS-2, 5 µm, 250 x 4.6 mm).[5]

Mobile Phase and Gradient:

-

A common mobile phase is a mixture of methanol and water containing 1% acetic acid (e.g., 97:3 v/v).[5] Isocratic or gradient elution can be employed depending on the complexity of the sample.

Protocol:

-

Sample Preparation:

-

Dissolve a known concentration of the sodium copper chlorophyllin sample in the mobile phase or a suitable solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: Monitor at the Soret band, typically around 405 nm.[5]

-

Column Temperature: 30°C

-

-

Data Analysis:

-

Identify the peaks corresponding to copper chlorophyllin a and b derivatives based on their retention times and comparison with available standards (if any). The different polarity due to the methyl vs. aldehyde group will result in different retention times.

-

Quantify the relative amounts of each component by integrating the peak areas.

-

Biological Activities and Mechanisms of Action

Sodium copper chlorophyllin exhibits a range of biological activities, which are attributable to its constituent copper chlorophyllin molecules. While much of the research has been conducted on the mixture, some studies allude to the specific roles of its components.

Antioxidant and Anti-inflammatory Effects

Sodium copper chlorophyllin is a potent antioxidant, capable of neutralizing reactive oxygen species (ROS).[6] This activity is believed to underlie many of its protective effects.

A study investigating the anti-inflammatory effects of sodium copper chlorophyllin in rats treated with indomethacin found that it restored the levels of the antioxidant enzyme glutathione peroxidase (GPx) and normalized the levels of the inflammatory marker malondialdehyde (MDA). It also modulated the levels of interleukins IL-10 and IL-4, and tumor necrosis factor (TNF).

Antimutagenic and Anticancer Activities

Chlorophyllin has been shown to exert chemopreventive effects. One of the primary mechanisms is its ability to form tight molecular complexes with carcinogens, thereby inhibiting their absorption.[7]

Furthermore, studies have demonstrated that chlorophyllin can induce apoptosis (programmed cell death) in cancer cells. For instance, in human breast cancer MCF-7 cells, chlorophyllin was found to induce apoptosis and cell cycle arrest, which was associated with the deactivation of the ERK signaling pathway and depletion of Cyclin D1.[8]

Signaling Pathway Modulation: NF-κB and Apoptosis

NF-κB Signaling Pathway:

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response and cell survival. In a hamster model of oral carcinogenesis, dietary chlorophyllin was shown to inhibit the canonical NF-κB signaling pathway. It achieved this by downregulating IKKβ, which in turn prevented the phosphorylation and subsequent degradation of IκB-α. This kept NF-κB sequestered in the cytoplasm, reducing the expression of its target genes.[9]

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. Full text of "Preparation of chlorophyll derivatives for industrial and pharmaceutical use" [archive.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2010119162A1 - Method for detecting copper complexes of chlorophyll in vegetable oils - Google Patents [patents.google.com]

- 7. Chlorophyllin - Wikipedia [en.wikipedia.org]

- 8. The chlorophyllin-induced cell cycle arrest and apoptosis in human breast cancer MCF-7 cells is associated with ERK deactivation and Cyclin D1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Copper Chlorophyllin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Copper Chlorophyllin B, a semi-synthetic derivative of chlorophyll. The document details key spectroscopic data, experimental protocols, and relevant biological pathway interactions to support research and development activities.

Introduction

This compound is a water-soluble salt derived from chlorophyll, where the central magnesium ion is replaced by copper. This modification enhances the stability of the molecule. It is widely used as a food coloring agent (E141) and is also investigated for its potential health benefits, including antioxidant and anti-inflammatory properties. A thorough understanding of its spectroscopic characteristics is crucial for its analysis, characterization, and application in various scientific and industrial fields.

UV-Visible Spectroscopy

The electronic absorption spectrum of this compound is characterized by two main absorption bands in the visible region: the Soret band (B band) and the Q-band.

Table 1: UV-Visible Absorption Maxima of this compound

| Wavelength (nm) | Band Assignment | Solvent/Buffer | Reference |

| ~405 | Soret (B) Band | Phosphate Buffer (pH 7.5) | [1][2] |

| ~630 | Q-Band | Phosphate Buffer (pH 7.5) | [2] |

| 340-450 | Soret (B) Band | Thin Film | [3] |

| 600-700 | Q-Band | Thin Film | [3] |

| 240-320 | N Band | Thin Film | [3] |

Note: The exact position of the absorption maxima can be influenced by the solvent, pH, and aggregation state of the molecule.

Table 2: Quantitative UV-Visible Spectroscopic Parameters for Sodium Copper Chlorophyllin

| Parameter | Value | Conditions | Reference |

| Specific Absorbance (A 1%, 1 cm) | Not less than 540 | at 405 nm in pH 7.5 phosphate buffer | [1] |

| Molar Extinction Coefficient (ε) | Not explicitly stated for this compound | - | |

| Oscillator Strength (f) | Not explicitly stated for this compound | - | |

| Electric Dipole Strength (q²) | Not explicitly stated for this compound | - | |

| Absorption Half Bandwidth (Δλ) | Not explicitly stated for this compound | - | |

| Ratio A405/A630 | Between 3.0 and 3.9 | pH 7.5 phosphate buffer | [2] |

Experimental Protocol: UV-Visible Spectroscopy

This protocol is adapted from the United States Pharmacopeia (USP) monograph for Chlorophyllin Copper Complex Sodium, which is a closely related compound.[2]

Objective: To determine the UV-Visible absorption spectrum and the ratio of absorbance at 405 nm and 630 nm.

Materials:

-

This compound sample

-

Dibasic sodium phosphate (0.15 M)

-

Monobasic potassium phosphate (0.15 M)

-

Spectrophotometer capable of scanning in the UV-Visible range

-

1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Buffer Preparation (pH 7.5): Prepare a pH 7.5 phosphate buffer by mixing 21 volumes of 0.15 M dibasic sodium phosphate and 4 volumes of 0.15 M monobasic potassium phosphate.

-

Sample Preparation: Accurately weigh a sufficient amount of this compound and dissolve it in the pH 7.5 phosphate buffer to obtain a final concentration of approximately 10 µg/mL.

-

Spectrophotometric Measurement:

-

Use the pH 7.5 phosphate buffer as the blank.

-

Record the absorbance of the sample solution from 350 nm to 700 nm.

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

-

-

Data Analysis: Calculate the ratio of the absorbance at the Soret peak maximum (~405 nm) to the absorbance at the Q-band maximum (~630 nm).

Fluorescence Spectroscopy

This compound is generally considered to be non-fluorescent or to exhibit very weak fluorescence. The presence of the paramagnetic copper (II) ion in the center of the porphyrin ring leads to efficient quenching of the fluorescence through rapid, non-radiative decay pathways.

The United States Pharmacopeia (USP) specifies a test for fluorescence for Chlorophyllin Copper Complex Sodium, stating that no fluorescence should be visible under long-wavelength UV light when a 1% solution is spotted on filter paper and viewed through a red optical filter.[2]

Circular Dichroism (CD) Spectroscopy

There is limited information available in the scientific literature regarding the circular dichroism (CD) spectroscopic properties of this compound. CD spectroscopy is a valuable technique for studying the chirality and secondary structure of molecules. For chlorophylls and their derivatives, CD can provide insights into aggregation and the conformation of the macrocycle. Further research is required to characterize the CD spectrum of this compound.

Signaling Pathway Inhibition: NF-κB

Chlorophyllin has been shown to inhibit the canonical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is a key regulator of the inflammatory response, cell survival, and proliferation, and its dysregulation is implicated in various diseases, including cancer.

The inhibitory mechanism of chlorophyllin involves:

-

Downregulation of IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta).

-

Prevention of the phosphorylation of IκB-α (Inhibitor of kappa B alpha).

-

Reduction of the nuclear translocation and expression of NF-κB.[4]

This inhibition of the NF-κB pathway is associated with the induction of intrinsic apoptosis.[4]

Figure 1: Inhibition of the canonical NF-κB signaling pathway by this compound.

Summary and Conclusion

References

- 1. fao.org [fao.org]

- 2. pharmacopeia.cn [pharmacopeia.cn]

- 3. Optical absorption of sodium copper chlorophyllin thin films in UV-vis-NIR region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Copper Chlorophyllin B for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of copper chlorophyllin B, a compound of significant interest in the pharmaceutical, food, and cosmetic industries. The document is intended for researchers, scientists, and professionals involved in drug development and formulation. It offers a comprehensive overview of the solubility of both water-soluble and oil-soluble forms of this compound in aqueous and organic solvents. This guide includes detailed tables of quantitative and qualitative solubility data, standardized experimental protocols for solubility determination, and a conceptual diagram illustrating the solubility pathways.

Introduction

This compound is a semi-synthetic derivative of chlorophyll where the central magnesium atom is replaced by copper. This substitution enhances the stability of the molecule, making it a more robust compound for various applications. It is commercially available in two primary forms: a water-soluble salt (typically sodium or potassium copper chlorophyllin) and an oil-soluble complex. The solubility of these forms is a critical parameter for formulation development, influencing bioavailability, efficacy, and product aesthetics. This guide aims to provide a detailed technical resource on the solubility of this compound to aid in its effective utilization.

Chemical Structure and its Influence on Solubility

The solubility of this compound is intrinsically linked to its molecular structure. The large porphyrin ring, while containing polar nitrogen atoms, has a significant nonpolar surface area.

-

Water-Soluble Copper Chlorophyllin (Sodium/Potassium Salts): In the water-soluble forms, the carboxylic acid groups on the porphyrin ring are converted into sodium or potassium salts.[1] This ionization dramatically increases the polarity of the molecule, allowing it to readily dissolve in polar solvents like water.[1] These salts are highly soluble in water, forming a clear, dark green solution.[2]

-

Oil-Soluble Copper Chlorophyllin Complex: The oil-soluble version of copper chlorophyllin is a complex where the polar functional groups are minimized, resulting in a lipophilic molecule. This form is designed for use in non-aqueous systems and is soluble in fats and oils.[3]

Quantitative and Qualitative Solubility Data

The following tables summarize the available solubility data for the different forms of this compound.

Table 1: Solubility of Water-Soluble this compound (Sodium Salt)

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Observations |

| Water | H₂O | 100 mg/mL | Not Specified | Dark green, clear solution. |

| Water | H₂O | 13 mg/mL (17.95 mM) | 25 | - |

| Water | H₂O | ≥ 66.66 mg/mL (92.05 mM) | Not Specified | - |

| Water | H₂O | 20 mg/mL (27.10 mM) | Not Specified | Clear solution, sonication recommended. |

| Phosphate-Buffered Saline (PBS) | - | 0.1 g/L | Not Specified | Apparent solubility. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Insoluble (< 1 mg/mL) | 25 | Slightly soluble.[1] |

| Ethanol | C₂H₅OH | Insoluble (< 1 mg/mL) | 25 | Slightly soluble.[1][2] |

| Methanol | CH₃OH | Slightly soluble | Not Specified | - |

| Chloroform | CHCl₃ | Insoluble | Not Specified | -[2] |

| Ether | (C₂H₅)₂O | Insoluble | Not Specified | - |

| Propylene Glycol | C₃H₈O₂ | Soluble | Not Specified | Soluble. |

| Glycerol | C₃H₈O₃ | Soluble | Not Specified | Soluble. |

Table 2: Solubility of Oil-Soluble Copper Chlorophyllin Complex

| Solvent/Matrix | Type | Solubility | Observations |

| Palm Oil | Triglyceride | Soluble | Used as a carrier for the oil-soluble complex. |

| Peanut Oil | Triglyceride | Soluble | Used as a carrier for the oil-soluble complex. |

| Hydrogenated Peanut Oil | Hydrogenated Triglyceride | Soluble | Used as a carrier for the oil-soluble complex. |

| Fixed Oils | General | Soluble | Generally soluble in fixed oils. |

| Hydrocarbons | Nonpolar Organic | Soluble | - |

| Chloroalkanes | Nonpolar Organic | Soluble | - |

| Diethyl Ether | Polar Organic | Soluble | - |

| Ethanol | Polar Organic | Soluble | - |

| Water | Polar Inorganic | Insoluble | - |

Experimental Protocols for Solubility Determination

The following protocols are synthesized from established methodologies for determining the solubility of food additives and pigments. These provide a framework for researchers to conduct their own solubility assessments of this compound.

General Shake-Flask Method for Equilibrium Solubility

This method is widely used to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (water-soluble or oil-soluble form)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, vegetable oils)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. For colloidal suspensions, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is recommended to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

Spectrophotometry: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a previously established calibration curve. Measure the absorbance at the wavelength of maximum absorption (λmax) for this compound (around 405 nm and 630 nm).[2] Calculate the concentration based on the calibration curve.

-

HPLC: Dilute the filtered solution with a suitable mobile phase. Inject a known volume into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA). Quantify the concentration by comparing the peak area to a standard calibration curve.

-

-

Calculation: Express the solubility in mg/mL or g/100mL.

Visual Method for Qualitative Solubility Assessment

This is a simpler, qualitative method to quickly assess the solubility of a substance.

Materials:

-

This compound

-

Various solvents in test tubes

-

Vortex mixer

Procedure:

-

Add a small, accurately weighed amount of this compound (e.g., 1-5 mg) to a test tube containing a known volume of the solvent (e.g., 1 mL).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution against a light and dark background.

-

Record the observations using descriptive terms such as:

-

Very soluble: No solid particles are visible.

-

Freely soluble: Dissolves readily.

-

Soluble: The majority of the solid dissolves.

-

Sparingly soluble: Only a small amount of the solid dissolves.

-

Slightly soluble: The solid is mostly undissolved.

-

Practically insoluble/Insoluble: No apparent dissolution.

-

Visualization of Solubility Characteristics

The following diagram illustrates the general solubility behavior of the two main forms of this compound.

Conclusion

The solubility of this compound is a key determinant of its application and efficacy. The water-soluble sodium and potassium salts exhibit high solubility in aqueous and other polar protic solvents, making them suitable for beverages, aqueous formulations, and certain pharmaceutical preparations. Conversely, the oil-soluble complex is well-suited for lipid-based formulations, including cosmetics, oil-based food products, and soft-gel capsules. The data and protocols presented in this guide provide a valuable resource for scientists and developers working with this versatile compound, enabling more informed formulation decisions and facilitating the development of innovative products. Further research to quantify the solubility of the oil-soluble form in specific triglycerides and a wider range of organic solvents for the water-soluble form would be beneficial to the scientific community.

References

Stability of Copper Chlorophyllin B Under Light and Temperature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of copper chlorophyllin B (also known as sodium copper chlorophyllin or SCC) when subjected to light and temperature stress. Understanding the degradation kinetics and pathways of this widely used colorant and bioactive compound is critical for its effective application in pharmaceuticals, cosmetics, and food products. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the degradation processes.

Executive Summary

This compound, a semi-synthetic derivative of chlorophyll, is valued for its vibrant green hue and potential health benefits. However, its stability is a significant concern during processing, storage, and use. Exposure to light, particularly in the ultraviolet (UV) spectrum, and elevated temperatures can lead to significant degradation, resulting in color loss and a potential reduction in its bioactive properties, such as antioxidant and antimutagenic activities. Both photodegradation and thermal degradation of this compound have been shown to follow first-order kinetics. The primary components of commercial this compound, notably copper chlorin e4 and copper chlorin e6, exhibit different degradation rates under stress conditions, with copper chlorin e6 often being the more labile component.

Photostability of this compound

Exposure to light, especially UV radiation, is a primary driver of this compound degradation. The photodegradation process involves the absorption of light energy, which can lead to oxidative reactions that break down the chlorophyllin molecule.

Quantitative Data on Photodegradation

Studies have quantified the degradation of this compound under specific light conditions. The following table summarizes the kinetic data from a key study on the UV-B irradiation of an aqueous solution of commercial sodium copper chlorophyllin.

| Component | Degradation Rate Constant (k, min⁻¹) |

| Copper chlorin e6 | 0.0702 |

| Copper (iso)chlorin e4 | 0.0797 |

| Overall Degradation | >80% after 60 min of irradiation |

Data sourced from a study on the UV-induced degradation of commercial sodium copper chlorophyllin in a water solution[1].

Experimental Protocol: Photodegradation Analysis

The following protocol outlines a typical method for assessing the photostability of this compound.

Objective: To monitor the degradation of the major components of sodium copper chlorophyllin after UV irradiation and identify potential degradation products.

Materials and Instrumentation:

-

Commercial sodium copper chlorophyllin

-

Aqueous solution (e.g., 1 x 10⁻⁴ M)

-

Cylindrical photochemical reactor (e.g., "Rayonnet") with lamps emitting at a specific wavelength (e.g., 300 nm, corresponding to UV-B) with a defined energy flux (e.g., 12 W/m²)[1][2].

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Diode Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS)[1].

-

Analytical column (e.g., Reversed-phase C18)

Procedure:

-

Prepare an aqueous solution of sodium copper chlorophyllin to a known concentration.

-

Place the solution in the photochemical reactor.

-

Irradiate the samples for a defined period (e.g., 0-60 minutes)[1][2].

-

At specified time intervals, withdraw aliquots of the solution for analysis.

-

Analyze the samples using UHPLC-DAD-ESI-MS to separate and quantify the remaining components of copper chlorophyllin and identify any new degradation products.

-

Monitor the absorbance at a specific wavelength (e.g., 400 nm) to track the loss of the parent compounds[1].

-

Determine the degradation kinetics by plotting the concentration of the components against time.

Proposed Photodegradation Pathway

The photodegradation of this compound in the presence of oxygen leads to the formation of oxidized products. The process is believed to follow a pathway of photooxidative bleaching.

Caption: Proposed pathway for the photooxidative degradation of this compound.

Thermal Stability of this compound

Elevated temperatures, often encountered during food processing and storage, can also cause the degradation of this compound. This thermal degradation leads to a loss of color and potential changes in its bioactive properties.

Quantitative Data on Thermal Degradation

The thermal degradation of sodium copper chlorophyllin has been studied across a range of temperatures. The degradation follows first-order kinetics. The table below presents the activation energies for the thermal degradation of SCC and its major component, Cu(II)Chlorin e4.

| Component | Activation Energy (Ea, kcal/mol) |

| SCC (Overall) | 13.3 ± 0.8 |

| Cu(II)Chlorin e4 | 16.0 ± 2.1 |

Data sourced from a study on the thermal degradation of an aqueous 500 ppm SCC solution monitored between 25 and 100°C[3][4].

Experimental Protocol: Thermal Degradation Analysis

The following protocol describes a method for evaluating the thermal stability of this compound.

Objective: To determine the rate of thermal degradation of sodium copper chlorophyllin and its major components at various temperatures.

Materials and Instrumentation:

-

Commercial sodium copper chlorophyllin

-

Temperature-controlled water bath or oven

-

UV-Vis Spectrophotometer

-

Reversed-phase High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector[3][4].

Procedure:

-

Prepare an aqueous solution of sodium copper chlorophyllin to a known concentration.

-

Dispense aliquots of the solution into sealed containers.

-

Place the containers in a temperature-controlled environment set to the desired temperatures (e.g., 25, 50, 75, and 100°C)[3].

-

At regular time intervals, remove a sample from each temperature and cool it rapidly to halt the degradation process.

-

Analyze the samples using a UV-Vis spectrophotometer to measure the loss of absorbance at a specific wavelength (e.g., 627 nm)[3][4].

-

Inject the samples into an HPLC-PDA system to monitor the loss of specific components, such as Cu(II)Chlorin e4[3][4].

-

Calculate the first-order degradation rate constants at each temperature.

-

Use the Arrhenius equation to determine the activation energy of the degradation reaction[3][4].

Thermal Degradation Workflow

The experimental workflow for assessing thermal degradation involves a series of controlled heating and analytical steps.

Caption: Experimental workflow for thermal degradation analysis of this compound.

Factors Influencing Stability

Beyond light and temperature, other factors can influence the stability of this compound:

-

pH: Copper chlorophyllin is generally more stable in neutral to alkaline conditions. Acidic environments can lead to the loss of the central copper ion and subsequent degradation[1][5]. Some studies indicate 100% pigment retention from pH 2-9[6].

-

Oxygen: The presence of oxygen is crucial for the photooxidative degradation of chlorophyllin[7].

-

Matrix Effects: The medium in which this compound is incorporated can affect its stability. For example, incorporation into an applesauce matrix has been shown to offer some protection against the degradation of labile components like Cu(II)chlorin e6 during simulated digestion[8].

Conclusion

The stability of this compound is a multifaceted issue influenced by light, temperature, pH, and the surrounding matrix. Both photodegradation and thermal degradation follow first-order kinetics, with specific components of the commercial mixture exhibiting varying degrees of lability. For researchers, scientists, and drug development professionals, a thorough understanding of these degradation processes is essential for optimizing formulation, processing, and storage conditions to ensure product quality, efficacy, and shelf-life. The experimental protocols and data presented in this guide provide a framework for assessing and mitigating the instability of this important compound.

References

- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 2. Investigations of commercial sodium copper chlorophyllin degradation after ultraviolet irradiation [ouci.dntb.gov.ua]

- 3. Thermal degradation of commercial grade sodium copper chlorophyllin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Photooxidative bleaching of chlorophyllin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium copper chlorophyllin: in vitro digestive stability and accumulation by Caco-2 human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Mechanism of Action of Copper Chlorophyllin B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper chlorophyllin B (CCB), a semi-synthetic derivative of chlorophyll, exhibits significant antioxidant properties that are of considerable interest to the scientific and drug development communities. This technical guide delineates the core mechanisms through which CCB exerts its antioxidant effects, focusing on its direct free radical scavenging capabilities and its ability to modulate key cellular signaling pathways. This document provides a comprehensive overview of the quantitative data from various antioxidant assays, detailed experimental protocols for reproducing these findings, and visual representations of the involved biological pathways and experimental workflows.

Direct Antioxidant Activity: Free Radical Scavenging

This compound demonstrates a potent capacity to directly neutralize harmful free radicals, thereby mitigating oxidative stress. This activity has been quantified using several standard in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. In this assay, the deep violet color of the DPPH radical is reduced to a pale yellow in the presence of an antioxidant. Studies have shown that sodium copper chlorophyllin (SCC) possesses significant DPPH radical scavenging activity. For instance, one study reported an EC50 value of 2.6 mg/mL for SCC, indicating the concentration required to scavenge 50% of the DPPH radicals.[1] While this activity was found to be lower than that of the standard antioxidant ascorbic acid (EC50 of 9·10–3 mg/mL), it nonetheless demonstrates a direct hydrogen-donating capacity.[1]

β-Carotene Bleaching Assay

In the β-carotene bleaching assay, the antioxidant capacity is determined by measuring the inhibition of the oxidative discoloration of β-carotene. Copper chlorophyllin has been shown to be effective in this assay. One study reported an EC50 of 0.90 mg/mL for sodium copper chlorophyllin (SCC), which was notably more potent than the standard antioxidant ascorbic acid (EC50 of 4.0 mg/mL) in this particular assay system.[1]

Table 1: Quantitative Data on the Direct Antioxidant Activity of this compound

| Assay | Compound | EC50 / Activity | Reference |

| DPPH Radical Scavenging | Sodium Copper Chlorophyllin (SCC) | 2.6 mg/mL | [1] |

| β-Carotene Bleaching | Sodium Copper Chlorophyllin (SCC) | 0.90 mg/mL | [1] |

Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, a crucial aspect of this compound's antioxidant mechanism is its ability to upregulate the endogenous antioxidant defense system through the activation of the Nrf2 signaling pathway.

The PI3K/Akt/Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in regulating the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or inducers like copper chlorophyllin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Research has demonstrated that chlorophyllin can induce the expression of key antioxidant enzymes, Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), in a time- and dose-dependent manner.[2] This induction is mediated by the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which leads to the nuclear accumulation of Nrf2.[2] Inhibition of the PI3K/Akt pathway has been shown to significantly reduce the chlorophyllin-induced expression of HO-1 and NQO1, confirming the critical role of this pathway.[2]

A co-immunoprecipitation assay has further revealed that sodium copper chlorophyllin can directly inhibit the protein-protein interaction between Keap1 and Nrf2, leading to Nrf2 activation.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the DPPH radical scavenging activity of this compound.[4][5]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

This compound (CCB)

-

Ascorbic acid (positive control)

-

Spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of Sample and Control Solutions:

-

Prepare a stock solution of CCB in a suitable solvent (e.g., water or a buffer compatible with the assay).

-

Prepare a series of dilutions of the CCB stock solution to obtain a range of concentrations to be tested.

-

Prepare a similar series of dilutions for the positive control (ascorbic acid).

-

-

Assay:

-

In a 96-well plate or cuvettes, add a specific volume of each CCB dilution (e.g., 100 µL).

-

Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well/cuvette.

-

For the blank, add the solvent used for dilution instead of the sample.

-

For the control, add the solvent used for the sample preparation and the DPPH solution.

-

-

Incubation: Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of CCB to determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals).

Western Blot for Nrf2 Nuclear Translocation

This protocol describes the procedure for detecting the translocation of Nrf2 from the cytoplasm to the nucleus in response to this compound treatment.[6][7]

Materials:

-

Cell culture reagents (e.g., HepG2 cells, DMEM, FBS, antibiotics)

-

This compound

-

Nuclear and Cytoplasmic Extraction Kit

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-β-actin (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture HepG2 cells to 70-80% confluency.

-

Treat the cells with the desired concentrations of CCB for a specified time (e.g., 6 hours). Include an untreated control.

-

-

Cell Fractionation:

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's instructions.

-

-

Protein Quantification:

-

Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Analyze the intensity of the Nrf2 band in the nuclear and cytoplasmic fractions.

-

Use Lamin B as a loading control for the nuclear fraction and β-actin for the cytoplasmic fraction to normalize the Nrf2 levels. An increase in the Nrf2/Lamin B ratio in the nuclear fraction of treated cells compared to the control indicates nuclear translocation.

-

Conclusion

This compound exhibits a dual-pronged antioxidant mechanism of action. It is capable of directly scavenging free radicals, as demonstrated by its activity in DPPH and β-carotene bleaching assays. Furthermore, it potently activates the endogenous antioxidant defense system through the PI3K/Akt-mediated activation of the Nrf2 signaling pathway, leading to the increased expression of cytoprotective enzymes such as HO-1 and NQO1. This multifaceted antioxidant profile makes this compound a compelling candidate for further investigation in the development of novel therapeutic strategies for conditions associated with oxidative stress. The detailed protocols provided herein offer a robust framework for researchers to further explore and validate the antioxidant potential of this promising compound.

References

- 1. ftb.com.hr [ftb.com.hr]

- 2. Protection of chlorophyllin against oxidative damage by inducing HO-1 and NQO1 expression mediated by PI3K/Akt and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unveiling the Shield: A Technical Guide to the Antiviral Properties of Copper Chlorophyllin B Against Enveloped Viruses

For Immediate Release

[City, State] – October 27, 2025 – In an era marked by the persistent threat of viral outbreaks, the scientific community continues its vigorous search for effective antiviral agents. Among the compounds of interest is Copper Chlorophyllin B (CCB), a semi-synthetic derivative of chlorophyll. This technical guide provides an in-depth analysis of the current scientific understanding of CCB's antiviral properties, with a specific focus on its activity against enveloped viruses. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanisms of action.

Executive Summary

This compound has demonstrated notable antiviral activity against a range of enveloped viruses, primarily by inhibiting viral entry into host cells. This document collates in vitro efficacy data, outlines the experimental protocols used to ascertain these findings, and presents the current understanding of the molecular pathways influenced by CCB. The provided data and visualizations aim to serve as a valuable resource for the ongoing research and development of novel antiviral therapeutics.

Quantitative Antiviral Data

The antiviral efficacy of this compound has been quantified against several enveloped viruses in vitro. The following tables summarize the key findings from published research, providing a comparative overview of its potency and therapeutic index.

Table 1: In Vitro Antiviral Activity of this compound Against Influenza A Virus

| Cell Line | Assay Method | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| MDCK | Cytopathic Effect (CPE) Inhibition | 50-100 | 200-400 | 2-8 | [1][2] |

Table 2: In Vitro Antiviral Activity of this compound Against Human Immunodeficiency Virus (HIV)

| Cell Line | Assay Method | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| MT-2 | Cytopathic Effect (CPE) Inhibition | 50-100 | 200-400 | 2-8 | [1][2] |

IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the viral replication. CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC50 to IC50 and is a measure of the compound's therapeutic window.

Mechanism of Action: A Multi-pronged Approach

The primary antiviral mechanism of this compound against enveloped viruses is the inhibition of viral entry . This is achieved by interfering with the initial stages of the viral life cycle, specifically the attachment and/or fusion of the virus with the host cell membrane. It is hypothesized that CCB may interact with the viral envelope glycoproteins, thereby preventing them from binding to their cognate receptors on the host cell.

Beyond direct viral inhibition, this compound also exhibits anti-inflammatory properties that may contribute to its overall therapeutic effect. Chronic inflammation is a hallmark of many viral diseases and can lead to significant tissue damage. CCB has been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

Visualizing the Mechanism of Action

The following diagrams, generated using the Graphviz DOT language, illustrate the proposed antiviral and anti-inflammatory mechanisms of this compound.

References

In Vitro Biological Activities of Copper Chlorophyllin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper chlorophyllin B, a semi-synthetic derivative of chlorophyll, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the in vitro properties of this compound, with a focus on its antioxidant, anticancer, anti-inflammatory, and antimicrobial effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and life sciences. This document summarizes key quantitative data in structured tables, provides detailed experimental methodologies for pivotal assays, and visualizes complex biological pathways and workflows using Graphviz diagrams.

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress. Its mechanism of action is largely attributed to the central copper ion and the conjugated porphyrin ring system, which can donate electrons to neutralize reactive oxygen species (ROS).[1]

Quantitative Antioxidant Capacity

The antioxidant potential of this compound has been evaluated using various in vitro assays. The following table summarizes the quantitative data from key antioxidant assays.

| Antioxidant Assay | Test System | Key Parameters Measured | Result | Reference |

| DPPH Radical Scavenging | Methanolic solution | IC50 | Varies depending on purity and specific composition | [2] |

| Ferric Reducing Antioxidant Power (FRAP) | Aqueous/ethanolic solution | Absorbance at 700 nm | Dose-dependent increase in reducing power | [2] |

| ABTS Radical Scavenging | Aqueous/ethanolic solution | TEAC (Trolox Equivalent Antioxidant Capacity) | Significant radical scavenging activity | [3][4] |

Experimental Protocols

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or ethanol).

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of the this compound solution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is typically used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

This assay is based on the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Procedure:

-

FRAP Reagent Preparation:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-